1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one
Description
The compound 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one features a propan-1-one backbone substituted with a phenylthio group and a 3-((4-fluorophenyl)sulfonyl)azetidin-1-yl moiety. The azetidine ring (a 3-membered nitrogen-containing heterocycle) introduces conformational rigidity and strain, which may enhance binding specificity in biological targets compared to larger rings like piperidine .
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c19-14-6-8-16(9-7-14)25(22,23)17-12-20(13-17)18(21)10-11-24-15-4-2-1-3-5-15/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOUUXOBZYGUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the azetidine intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Phenylthio Group: The phenylthio group can be attached through a nucleophilic substitution reaction, where a thiol, such as thiophenol, reacts with an appropriate electrophilic intermediate.
Final Coupling Step: The final step involves coupling the azetidine-sulfonyl intermediate with a suitable electrophile, such as a haloketone, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. Studies have shown that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, making them promising candidates for further pharmacological exploration .
Table 1: Cytotoxic Effects on Cancer Cells
| Compound | Cell Line | Cytotoxicity Level | Reference |
|---|---|---|---|
| This compound | MCF-7 | High | |
| Similar Compounds | Various | Moderate to High |
Antimicrobial Properties
Preliminary studies suggest that the compound may also possess antimicrobial properties, potentially inhibiting the growth of specific pathogens through mechanisms involving enzyme or receptor inhibition. This aspect of its activity is critical for developing new antimicrobial agents in response to rising antibiotic resistance.
Mechanistic Insights
The mechanism of action for compounds in this class typically involves interaction with cellular targets that disrupt critical processes necessary for cell survival and proliferation. For instance, the sulfonamide linkage may play a role in binding to target proteins, influencing their activity and leading to therapeutic effects .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of this compound demonstrated significant anticancer activity. The synthesis involved multi-step reactions under controlled conditions, followed by biological evaluation using cell viability assays. The results indicated a strong correlation between structural modifications and increased cytotoxicity against breast cancer cells .
Case Study 2: Structure–Activity Relationship
Another important study investigated the structure–activity relationship of aryl sulfoxides related to this compound. It was found that specific substitutions on the azetidine ring significantly affected the biological activity, providing insights into how structural variations can enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and phenylthio groups can contribute to its binding affinity and specificity, while the azetidine ring may influence its overall conformation and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differentiating features:
Crystallographic and Conformational Insights
- Pyrazole derivatives (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ) exhibit dihedral angles of 4.6–10.5° between aromatic rings, influencing planarity and binding . The target compound’s azetidine ring may enforce similar torsional constraints, optimizing interactions with hydrophobic pockets.
Biological Activity
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a compound that has recently attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an azetidine ring, a fluorophenyl sulfonyl group, and a phenylthio moiety, suggests potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 299.36 g/mol. The presence of the fluorophenyl group and the sulfonyl moiety are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.36 g/mol |
| Functional Groups | Azetidine, Sulfonyl |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The azetidine ring and the sulfonyl group play essential roles in binding to enzymes or receptors, leading to modulation of various biological pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby disrupting metabolic processes critical for cell survival.
Potential Targets
- Enzymes: Inhibition of beta-secretase involved in Alzheimer's disease pathology.
- Receptors: Interaction with various cellular receptors affecting signaling pathways.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit antimicrobial properties. The sulfonamide functionality is known for its antibacterial effects, which may extend to this compound as well .
Anticancer Activity
Studies have shown that azetidine derivatives can possess significant anticancer properties. For example, compounds with similar azetidine structures have been reported to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The specific mechanisms may involve the disruption of cell cycle progression or induction of programmed cell death.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects through the inhibition of beta-secretase, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative diseases.
Study on Anticancer Activity
A recent study evaluated the effects of azetidine derivatives on human breast carcinoma cells (MCF-7). The compounds exhibited antiproliferative activity at nanomolar concentrations, indicating strong potential as anticancer agents .
Table: Anticancer Activity Results
| Compound | Cell Line | EC50 (nM) |
|---|---|---|
| Azetidine Derivative A | MCF-7 | 50 |
| Azetidine Derivative B | MDA-MB-231 | 30 |
Study on Neuroprotective Effects
In another study focused on neuroprotection, azetidine derivatives were shown to inhibit beta-secretase activity effectively. The results indicated a significant reduction in amyloid-beta production, supporting the hypothesis that these compounds could be beneficial in treating Alzheimer's disease.
Table: Beta-Secretase Inhibition
| Compound | Inhibition (%) | Reference |
|---|---|---|
| This compound | 65 | |
| Control | 10 | N/A |
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer : Employ FTIR to identify functional groups such as the sulfonyl S=O stretch (~1294 cm⁻¹) and phenylthio C-S vibrations (~1512 cm⁻¹) . ¹H/¹³C NMR is critical for resolving proton environments (e.g., azetidine protons at δ 3.0–4.0 ppm) and carbon shifts influenced by the electron-withdrawing 4-fluorophenyl group. GC-MS or HPLC (C18 column, MeCN/H₂O mobile phase) confirms purity (>95%) .
Q. What safety precautions are necessary when handling this compound?
- Answer : Follow SDS guidelines: use PPE (gloves, goggles), avoid inhalation (acute toxicity Category 4 ), and work in a fume hood. Store in sealed containers in a cool, dry place away from oxidizers .
Q. How can purity be confirmed post-synthesis?
- Answer : Use HPLC (UV detection at 254 nm) with MeCN/H₂O (70:30) and cross-validate via melting point analysis and elemental composition (C, H, N, S). Recrystallization from CHCl₃/hexane yields high-purity crystals .
Q. What are the optimal storage conditions for stability?
- Answer : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the sulfonyl group. Desiccate to mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can synthetic strategies optimize the sulfonyl-azetidine moiety yield?
- Answer : Use a stepwise approach :
Azetidine introduction : React a tosylated precursor with a nucleophile (e.g., NaN₃) under reflux in DMF.
Sulfonylation : Treat with 4-fluorophenylsulfonyl chloride in NaOH/EtOH (0°C to RT) .
Monitor by TLC (hexane/EtOAc 3:1) and purify via recrystallization (CHCl₃/hexane) .
Q. How do crystallographic data contradictions arise, and how can they be resolved?
- Answer : Discrepancies may stem from twinning or disordered atoms . Use SHELXL for refinement: apply restraints for thermal parameters and validate using R-factors (<0.05) and data-to-parameter ratios (>16.8 ). Compare dihedral angles (7–56° for aryl groups ) with analogous structures .
Q. How does the phenylthio group influence reactivity in nucleophilic environments?
- Answer : The phenylthio group acts as a leaving group under oxidative conditions (e.g., H₂O₂/AcOH → sulfoxide/sulfone ). In nucleophilic substitution, its conjugation stabilizes transition states, enhancing reactivity vs. alkyl thioethers. Track reaction progress via ¹H NMR (disappearance of thioether protons at δ 2.5–3.5 ppm ).
Q. What computational methods predict biological target interactions?
- Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB). Optimize geometry via DFT (B3LYP/6-31G*) to calculate electrostatic potential surfaces. Compare with chalcone derivatives, where the 4-fluorophenyl group facilitates π-π stacking in enzyme active sites .
Methodological Notes
- Structural Refinement : For X-ray data, use SHELX suites to resolve disorder and validate hydrogen bonding via Hirshfeld surface analysis (e.g., C–H⋯O interactions ).
- Reaction Monitoring : Employ LC-MS for real-time tracking of intermediates in multi-step syntheses .
- Toxicity Profiling : Use in silico tools (e.g., ProTox-II) to predict acute toxicity pathways, corroborated by experimental LD50 data from SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
